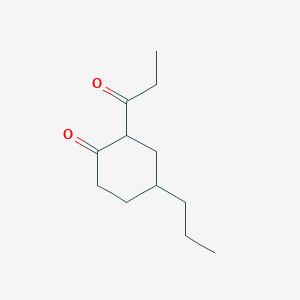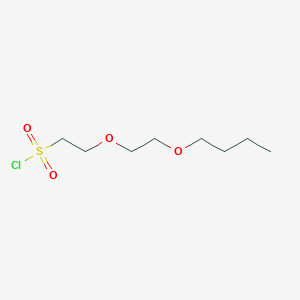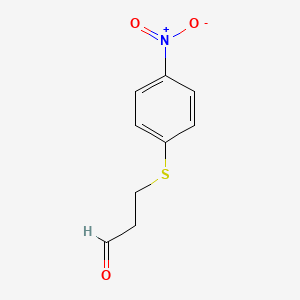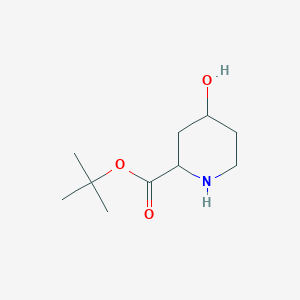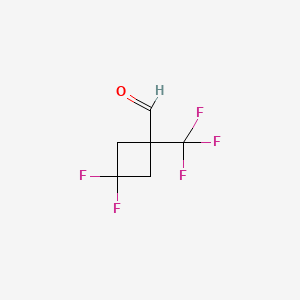
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is a fluorinated cyclobutane derivative. This compound has garnered attention due to its unique chemical properties, which make it valuable in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde typically involves the use of readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their CF3 carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . Another method involves the deoxyfluorination of carboxylic acids to produce various acyl fluorides using 3,3-difluoro-1,2-diphenylcyclopropene as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid.
Reduction: 3,3-Difluoro-1-(trifluoromethyl)cyclobutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of fluorinated analogs of biologically active compounds, which can enhance the metabolic stability and bioavailability of pharmaceuticals.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and chemical resistance.
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in various chemical transformations and reactions.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The presence of multiple fluorine atoms enhances the compound’s electrophilicity, making it a potent electrophile in substitution reactions. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluoro-1-methylcyclobutane-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorinated groups imparts distinct chemical properties, such as increased electrophilicity and stability, which are not commonly found in other similar compounds.
Properties
Molecular Formula |
C6H5F5O |
|---|---|
Molecular Weight |
188.09 g/mol |
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C6H5F5O/c7-5(8)1-4(2-5,3-12)6(9,10)11/h3H,1-2H2 |
InChI Key |
KUNAWQJGKZDURM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)(C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


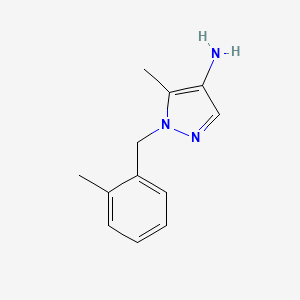
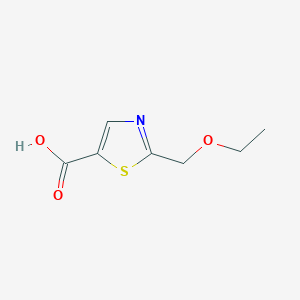
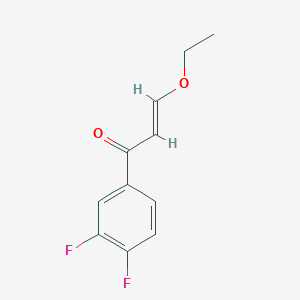
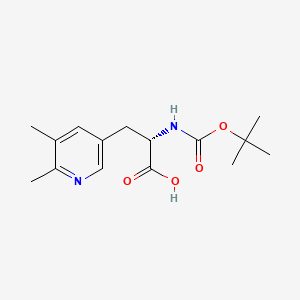
![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
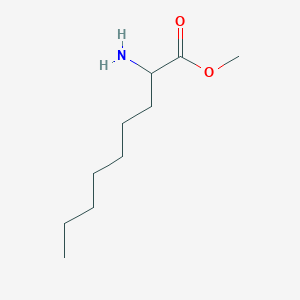
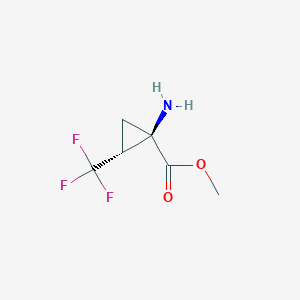
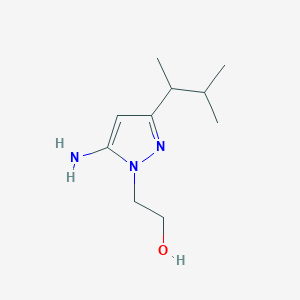
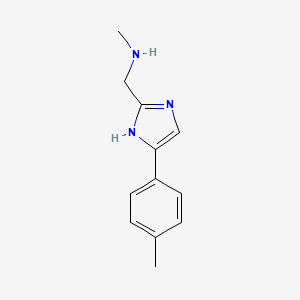
![2,2,6,6-Tetramethyl-4-[3-(trimethylammonio)propoxy]-1-piperidinyloxy chloride](/img/structure/B13638493.png)
